
(2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid: is an organic compound with a chiral center, making it optically active It is characterized by the presence of a chlorophenoxy group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid typically involves the reaction of 4-chlorophenol with a suitable butanoic acid derivative. One common method is the esterification of 4-chlorophenol with 3-methylbutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
化学反应分析
Types of Reactions: (2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: In chemistry, (2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity makes it a subject of interest in biological research. It can be used to study enzyme interactions and metabolic pathways, providing insights into its potential therapeutic uses.
Medicine: In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
(2S)-2-(4-Bromophenoxy)-3-methylbutanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-(4-Fluorophenoxy)-3-methylbutanoic acid: Contains a fluorine atom, leading to different chemical properties.
(2S)-2-(4-Methylphenoxy)-3-methylbutanoic acid: The presence of a methyl group instead of chlorine alters its reactivity.
Uniqueness: The presence of the chlorophenoxy group in (2S)-2-(4-Chlorophenoxy)-3-methylbutanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its analogs and valuable for specific applications.
属性
CAS 编号 |
76083-56-2 |
|---|---|
分子式 |
C11H13ClO3 |
分子量 |
228.67 g/mol |
IUPAC 名称 |
(2S)-2-(4-chlorophenoxy)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)10(11(13)14)15-9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI 键 |
YIDWVTSSFOIVPL-JTQLQIEISA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)OC1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C)C(C(=O)O)OC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
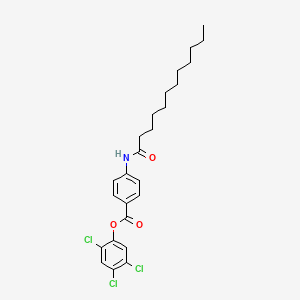
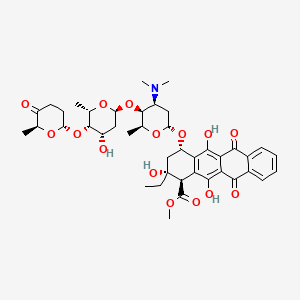
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
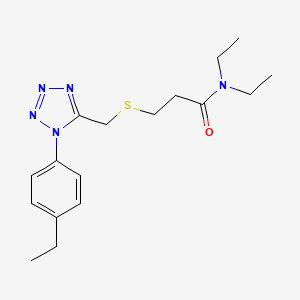
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)
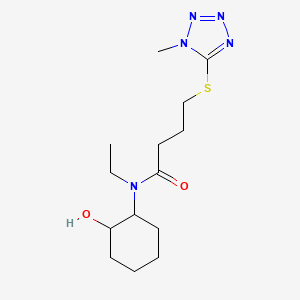

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
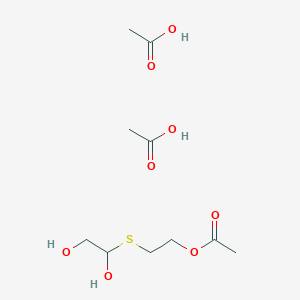

![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)

![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
